molecular formula C18H19N3O2 B352436 (E)-N-(3-(2-(4-methylbenzylidene)hydrazinyl)-3-oxopropyl)benzamide CAS No. 330671-97-1

(E)-N-(3-(2-(4-methylbenzylidene)hydrazinyl)-3-oxopropyl)benzamide

Cat. No.: B352436
CAS No.: 330671-97-1
M. Wt: 309.4g/mol
InChI Key: YLAGDTISLXECBU-DEDYPNTBSA-N
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Description

(E)-N-(3-(2-(4-methylbenzylidene)hydrazinyl)-3-oxopropyl)benzamide is an organic compound characterized by its complex structure, which includes a benzamide group, a hydrazinyl linkage, and a 4-methylbenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-(2-(4-methylbenzylidene)hydrazinyl)-3-oxopropyl)benzamide typically involves a multi-step process:

  • Formation of the Hydrazone Intermediate: : The initial step involves the condensation of 4-methylbenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This reaction is usually carried out in ethanol under reflux conditions.

    4-methylbenzaldehyde+hydrazine hydrate4-methylbenzylidene hydrazone\text{4-methylbenzaldehyde} + \text{hydrazine hydrate} \rightarrow \text{4-methylbenzylidene hydrazone} 4-methylbenzaldehyde+hydrazine hydrate→4-methylbenzylidene hydrazone

  • Acylation Reaction: : The hydrazone intermediate is then reacted with 3-bromo-3-oxopropylbenzamide in the presence of a base such as triethylamine. This step involves nucleophilic substitution to form the final product.

    4-methylbenzylidene hydrazone+3-bromo-3-oxopropylbenzamideThis compound\text{4-methylbenzylidene hydrazone} + \text{3-bromo-3-oxopropylbenzamide} \rightarrow \text{this compound} 4-methylbenzylidene hydrazone+3-bromo-3-oxopropylbenzamide→this compound

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the hydrazinyl moiety, leading to the formation of azides or other oxidized derivatives.

  • Reduction: : Reduction of the compound can occur at the carbonyl group, potentially forming alcohol derivatives.

  • Substitution: : The benzamide and benzylidene groups can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under various conditions.

Major Products

    Oxidation: Formation of azides or nitroso compounds.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (E)-N-(3-(2-(4-methylbenzylidene)hydrazinyl)-3-oxopropyl)benzamide can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly as a scaffold for the development of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for the design of enzyme inhibitors or receptor modulators.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism by which (E)-N-(3-(2-(4-methylbenzylidene)hydrazinyl)-3-oxopropyl)benzamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The hydrazinyl and benzamide groups are known to interact with biological macromolecules, potentially inhibiting enzyme activity or altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(2-(4-methylbenzylidene)hydrazinyl)-3-oxopropyl)benzamide: Lacks the (E)-configuration, which may affect its reactivity and biological activity.

    N-(3-(2-(4-chlorobenzylidene)hydrazinyl)-3-oxopropyl)benzamide: Substitution of the methyl group with a chlorine atom can significantly alter the compound’s properties.

    N-(3-(2-(4-methoxybenzylidene)hydrazinyl)-3-oxopropyl)benzamide: The presence of a methoxy group can influence the compound’s solubility and reactivity.

Uniqueness

The (E)-configuration of (E)-N-(3-(2-(4-methylbenzylidene)hydrazinyl)-3-oxopropyl)benzamide imparts specific stereochemical properties that can influence its reactivity and interactions with biological targets. This configuration may enhance its binding affinity and specificity compared to similar compounds with different configurations or substituents.

Biological Activity

(E)-N-(3-(2-(4-methylbenzylidene)hydrazinyl)-3-oxopropyl)benzamide, a compound featuring a hydrazine moiety and a benzamide structure, has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

 E N 3 2 4 methylbenzylidene hydrazinyl 3 oxopropyl benzamide\text{ E N 3 2 4 methylbenzylidene hydrazinyl 3 oxopropyl benzamide}

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Notably, it has been investigated for its role as an inhibitor of key enzymes involved in cancer progression:

  • PI3K/HDAC Inhibition : Recent studies have highlighted the compound's potential as a dual inhibitor of phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC), both crucial in cancer cell survival and proliferation. Inhibition of these pathways leads to reduced cell growth and increased apoptosis in cancer cells .
  • Binding Affinity : Molecular docking studies have shown that derivatives similar to this compound exhibit significant binding affinities to tubulin, suggesting a mechanism that may involve disruption of microtubule dynamics, which is critical for cell division .

Anticancer Properties

A series of derivatives based on similar hydrazine and benzamide structures have been synthesized and evaluated for their anticancer properties. The following table summarizes some key findings related to their biological activities:

Compound IDStructure DescriptionIC50 (nM)Efficacy (%)
4hN-3,5-dibromo-4-hydroxybenzylidene hydrazinyl25.49High
PH14Benzamide-based dual inhibitor20.3Significant
WO5mβ-cell protective analog0.1100

Note : IC50 values represent the concentration required to inhibit 50% of the target enzyme activity.

Case Studies

  • In Vitro Studies : The compound has been tested in various cancer cell lines, demonstrating cytotoxic effects at micromolar concentrations. For instance, in studies involving Jeko-1 cells, treatment with benzamide derivatives resulted in significant apoptosis and cell cycle arrest .
  • Structure-Activity Relationship (SAR) : Research has indicated that modifications to the hydrazine moiety can enhance or diminish biological activity. For example, substituting different groups on the benzamide ring has been shown to affect binding affinities and overall efficacy against cancer cells .

Properties

IUPAC Name

N-[3-[(2E)-2-[(4-methylphenyl)methylidene]hydrazinyl]-3-oxopropyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-14-7-9-15(10-8-14)13-20-21-17(22)11-12-19-18(23)16-5-3-2-4-6-16/h2-10,13H,11-12H2,1H3,(H,19,23)(H,21,22)/b20-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLAGDTISLXECBU-DEDYPNTBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)CCNC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)CCNC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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